Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride
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Overview
Description
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of cyclopentene and contains an amino group and a carboxylate ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentene as the starting material.
Functionalization: Cyclopentene undergoes functionalization to introduce the amino group at the 1-position.
Esterification: The carboxylate ester group is introduced through esterification reactions.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors where the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using crystallization or other suitable methods to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Different functionalized cyclopentene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Methyl 1-aminocyclopent-3-ene-1-carboxylate: Similar structure but lacks the hydrochloride group.
Methyl 1-(aminomethyl)cyclopropane-1-carboxylate: Similar functional groups but different ring structure.
Uniqueness: The presence of the cyclopentene ring and the specific placement of the amino and carboxylate groups make this compound unique compared to its analogs.
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-3H,4-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHYRDKJOWPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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